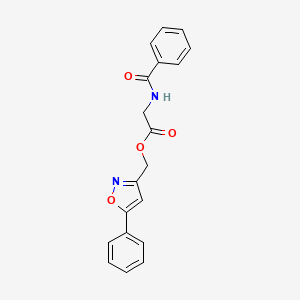
(5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate”, there are related studies on the synthesis of isoxazole derivatives. For instance, a sequential oxidative tandem cyclization reaction mediated by a combination of (diacetoxyiodo)benzene (DIB) with zinc oxide (ZnO) is presented for the synthesis of 5-methyl-2-phenylisoxazol-3(2H)-ones from β-ketobutylanilides .Scientific Research Applications
Anticancer Research
Several studies have synthesized and evaluated compounds with structures similar to “(5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate” for their anticancer properties. For instance, the synthesis and anticancer evaluation of oxadiazole and benzimidazole derivatives have shown significant activity against breast cancer cell lines. These studies highlight the potential of structurally related compounds in the development of new anticancer agents (Salahuddin et al., 2014; B. Ravinaik et al., 2021).
Antimicrobial Research
Phenoxyacetamide derivatives, sharing a functional group similarity, were synthesized and evaluated for antimicrobial activity, showcasing the approach towards developing new antimicrobial agents. Although the specific compounds evaluated did not show significant activity, this research direction emphasizes the exploration of novel compounds for potential antimicrobial properties (D. Raffa et al., 2002).
Antifibrotic and Antidiabetic Agents
Research on benzamide and thiazole derivatives has led to the development of potential antifibrotic and antidiabetic agents, suggesting the utility of these core structures in addressing chronic conditions. This indicates the broader therapeutic potential of compounds with similar molecular frameworks (Y. W. Kim et al., 2008; M. Nomura et al., 1999).
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(12-20-19(23)15-9-5-2-6-10-15)24-13-16-11-17(25-21-16)14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZYOLSQRSRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

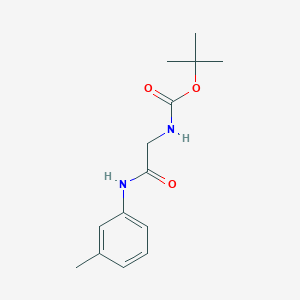
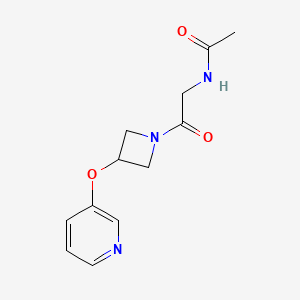
![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)
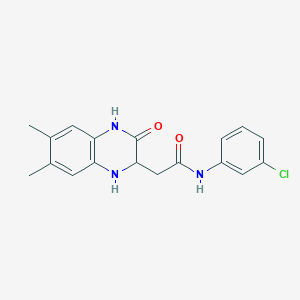
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2588706.png)
![Tert-butyl 8-[(5-chloropyrazin-2-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2588707.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2588708.png)
![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B2588709.png)

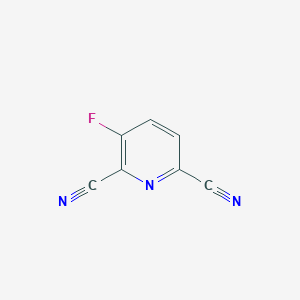
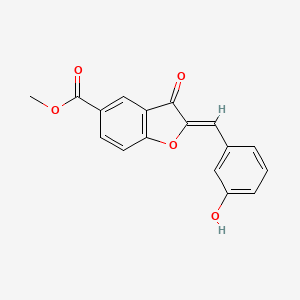
![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2588715.png)
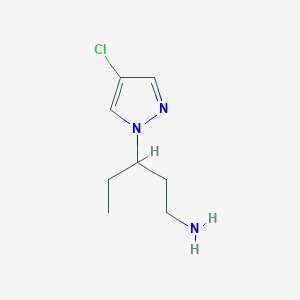
![5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2588717.png)